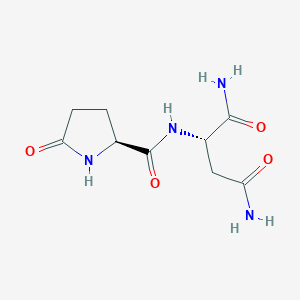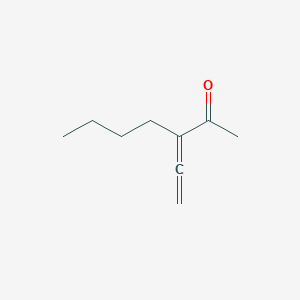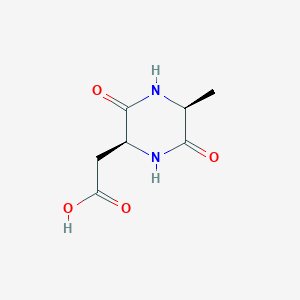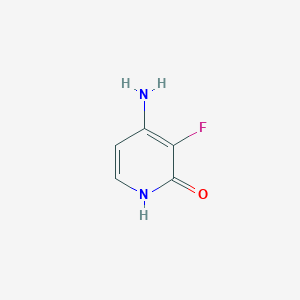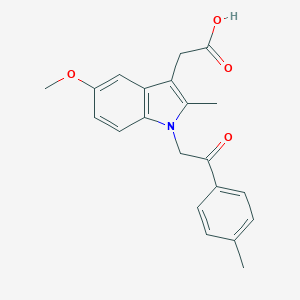
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-, commonly known as MeJA, is a plant hormone that plays a significant role in regulating plant growth and development. MeJA is a derivative of jasmonic acid and is synthesized from linolenic acid through the octadecanoid pathway. MeJA has been extensively studied for its biochemical and physiological effects on plants.
Wirkmechanismus
MeJA regulates plant growth and development through the jasmonate signaling pathway. MeJA binds to the jasmonate receptor, which then activates a series of downstream signaling events, including the activation of transcription factors, the induction of defense-related genes, and the production of secondary metabolites. MeJA also interacts with other plant hormones, such as auxin and cytokinin, to regulate plant growth and development.
Biochemische Und Physiologische Effekte
MeJA has several biochemical and physiological effects on plants. MeJA induces the production of secondary metabolites, such as flavonoids and alkaloids, which have antioxidant and antimicrobial properties. MeJA also regulates the expression of genes involved in plant defense against biotic and abiotic stress. MeJA has been shown to increase plant resistance to pathogens, such as fungi and bacteria, and environmental stress, such as drought and salinity.
Vorteile Und Einschränkungen Für Laborexperimente
MeJA is a useful tool for studying plant growth and development. MeJA can be used to induce plant defense responses and the production of secondary metabolites in the lab. MeJA is also useful for studying the interaction between different plant hormones and their effects on plant growth and development. However, MeJA has some limitations for lab experiments. MeJA can be toxic to plants at high concentrations, and the effects of MeJA can vary depending on the plant species and growth conditions.
Zukünftige Richtungen
MeJA has several potential future directions for scientific research. MeJA can be used to develop new plant-based products with antimicrobial and antioxidant properties. MeJA can also be used to enhance plant resistance to environmental stress, such as drought and salinity. MeJA can be used to study the interaction between different plant hormones and their effects on plant growth and development. MeJA can also be used to study the molecular mechanisms underlying plant defense responses and the production of secondary metabolites.
Synthesemethoden
MeJA can be synthesized from linolenic acid through the octadecanoid pathway. The synthesis involves several enzymatic steps, including lipoxygenase, allene oxide synthase, allene oxide cyclase, and 12-oxo-phytodienoic acid reductase. The final step involves the conversion of 12-oxo-phytodienoic acid to MeJA by a jasmonate O-methyltransferase. MeJA can also be synthesized through the use of chemical reactions, but this method is not commonly used due to the low yield and high cost.
Wissenschaftliche Forschungsanwendungen
MeJA has been extensively studied for its biochemical and physiological effects on plants. MeJA is known to regulate several plant processes, including seed germination, root growth, leaf senescence, and fruit ripening. MeJA also plays a significant role in plant defense against biotic and abiotic stress. MeJA has been shown to induce the expression of defense-related genes, increase the production of secondary metabolites, and enhance plant resistance to pathogens and environmental stress.
Eigenschaften
CAS-Nummer |
106287-91-6 |
|---|---|
Produktname |
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)- |
Molekularformel |
C21H21NO4 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-[5-methoxy-2-methyl-1-[2-(4-methylphenyl)-2-oxoethyl]indol-3-yl]acetic acid |
InChI |
InChI=1S/C21H21NO4/c1-13-4-6-15(7-5-13)20(23)12-22-14(2)17(11-21(24)25)18-10-16(26-3)8-9-19(18)22/h4-10H,11-12H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
PZBBUEAPAIYTBN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C |
Andere CAS-Nummern |
106287-91-6 |
Synonyme |
1-(4-Methylphenacyl)-2-methyl-5-methoxyindol-3-ylacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



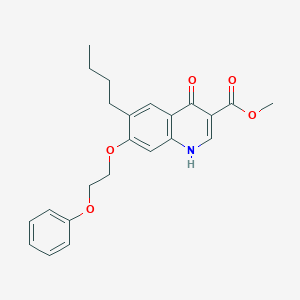
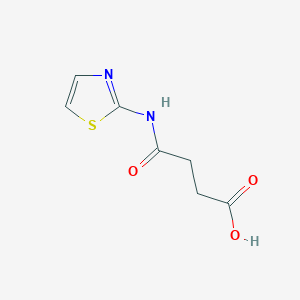
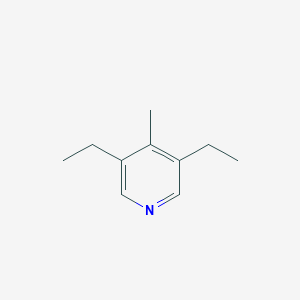
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
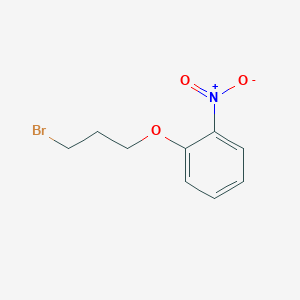
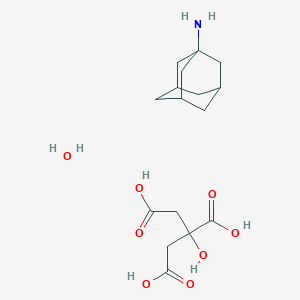
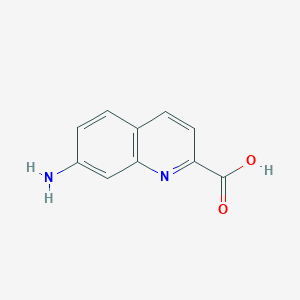
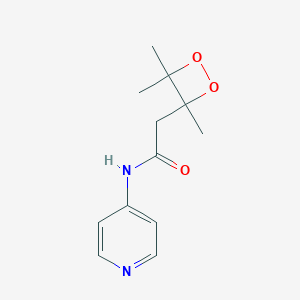
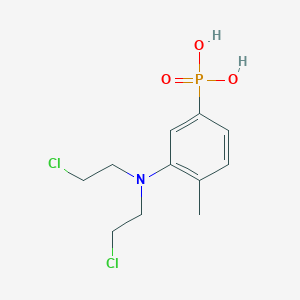
![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)
